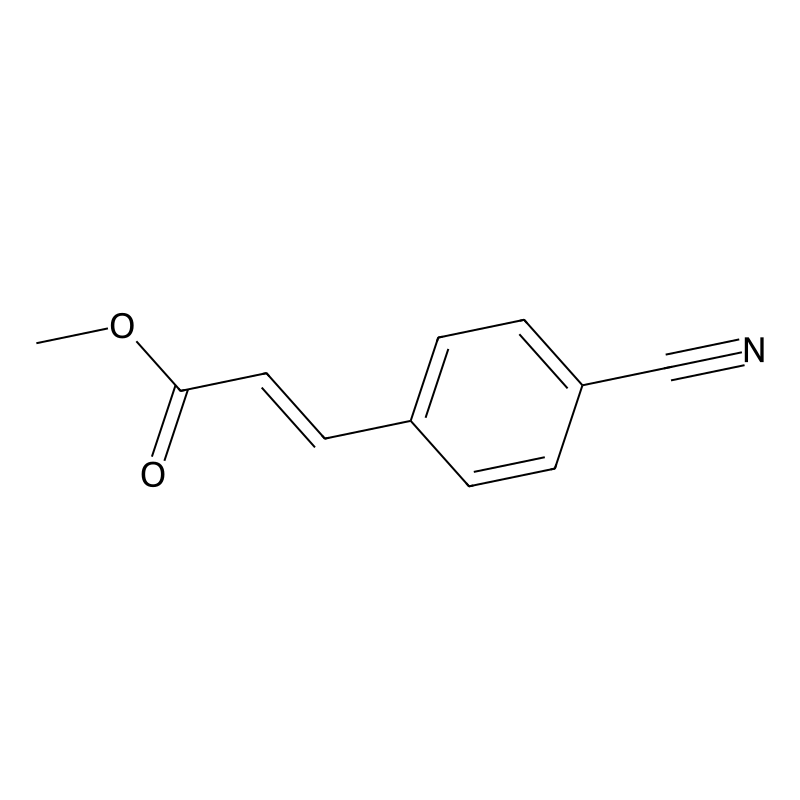

(E)-Methyl 3-(4-cyanophenyl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Here are some areas where similar compounds are explored scientifically:

Organic Synthesis

Esters, like (E)-Methyl 3-(4-cyanophenyl)acrylate, can act as intermediates in the synthesis of more complex molecules. Researchers may explore their use in creating new pharmaceuticals or functional materials [].

Liquid Crystals

Certain organic molecules with elongated structures can form liquid crystals, which exhibit properties between those of solids and liquids. Compounds containing the acrylate functional group have been investigated for their potential use in liquid crystal displays [].

Polymers

Esters can be polymerized to form plastics with various properties. Scientific studies may explore (E)-Methyl 3-(4-cyanophenyl)acrylate as a monomer for the creation of novel polymers with desired characteristics [].

(E)-Methyl 3-(4-cyanophenyl)acrylate is an organic compound characterized by its acrylate functional group, which includes a carbon-carbon double bond and an ester group. Its molecular formula is with a molecular weight of approximately 187.19 g/mol. The structure features a cyano group attached to a phenyl ring at the para position, contributing to its unique chemical properties and reactivity. This compound is often utilized in organic synthesis and materials science due to its potential for polymerization and functionalization.

- Polymerization: The carbon-carbon double bond can participate in radical polymerization, forming polymers with varying properties suitable for applications in coatings, adhesives, and plastics.

- Michael Addition: It can act as an electrophile in Michael addition reactions, where nucleophiles add across the double bond.

- Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl halides, facilitating the formation of more complex aromatic compounds .

The synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate can be achieved through several methods:

- Heck Reaction: This involves the coupling of 4-bromobenzonitrile with methyl acrylate in the presence of a palladium catalyst. The reaction typically requires triethylamine as a base and occurs under controlled temperature conditions .

- Direct Esterification: Another approach is the esterification of acrylic acid with 4-cyanophenol or its derivatives, often using acid catalysts to facilitate the reaction .

- Multicomponent Reactions: Recent advancements suggest that (E)-Methyl 3-(4-cyanophenyl)acrylate can be synthesized via tandem three-component reactions involving aldehydes and dialkyl malonates, showcasing its versatility in synthetic chemistry .

(E)-Methyl 3-(4-cyanophenyl)acrylate has several applications:

- Polymer Production: It serves as a monomer for synthesizing polymers used in coatings and adhesives.

- Liquid Crystal Displays: Due to its structural properties, it has potential applications in liquid crystal technology.

- Pharmaceutical Intermediates: The compound can act as an intermediate in the synthesis of biologically active molecules .

While specific interaction studies on (E)-Methyl 3-(4-cyanophenyl)acrylate are scarce, compounds with similar structures have been investigated for their interactions with various biological macromolecules. The cyano group may enhance hydrogen bonding and dipole interactions, potentially affecting how these compounds interact with proteins or nucleic acids. Understanding these interactions could lead to novel applications in drug design and materials science.

Several compounds share structural similarities with (E)-Methyl 3-(4-cyanophenyl)acrylate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-(4-chlorophenyl)acrylate | Chlorine substituent instead of cyano | Potentially different reactivity due to chlorine's electronegativity |

| Methyl 3-(4-methoxyphenyl)acrylate | Methoxy group enhances electron density | May exhibit different solubility and reactivity patterns |

| Methyl 3-(p-tolyl)acrylate | Toluene substituent provides hydrophobic character | Useful in studies involving hydrophobic interactions |

These compounds illustrate how variations in substituents can influence chemical reactivity and physical properties, highlighting the uniqueness of (E)-Methyl 3-(4-cyanophenyl)acrylate due to its cyano group.

Understanding these aspects provides valuable insights into the potential uses and implications of (E)-Methyl 3-(4-cyanophenyl)acrylate in both synthetic chemistry and materials science. Further research could expand its applications and elucidate its biological activities more comprehensively.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and efficient methodologies for synthesizing (E)-methyl 3-(4-cyanophenyl)acrylate [7]. These reactions provide excellent regioselectivity and functional group tolerance, making them ideal for industrial applications [11]. The palladium-catalyzed approaches typically involve the coupling of 4-cyanoaryl halides with methyl acrylate or related activated alkenes under mild reaction conditions [9].

Heck Arylation Reaction Mechanisms

The Heck arylation mechanism for (E)-methyl 3-(4-cyanophenyl)acrylate synthesis follows a well-established catalytic cycle involving oxidative addition, alkene coordination, carbopalladation, and beta-hydride elimination [8] [35]. The mechanism initiates with the oxidative addition of 4-cyanophenyl iodide to palladium(0) species, forming an aryl-palladium(II) intermediate [36]. Subsequent coordination of methyl acrylate to the palladium center creates a pi-complex, followed by syn-insertion of the aryl group into the carbon-carbon double bond [13].

Kinetic studies reveal that the oxidative addition step is typically rate-determining when using aryl iodides, while the carbopalladation step becomes rate-limiting with less reactive aryl bromides [35] [37]. The electron-withdrawing cyano group enhances the reactivity of the aryl halide through stabilization of the oxidative addition product [42]. Competitive experiments demonstrate that 4-cyanophenyl halides exhibit reaction rates approximately 2.4-2.5 times faster than unsubstituted phenyl halides in cross-coupling with methyl acrylate [35].

Temperature optimization studies indicate that reactions proceed efficiently at 100-120°C in polar aprotic solvents such as dimethylformamide or acetonitrile [9] [38]. The use of cesium carbonate as base provides superior results compared to potassium carbonate or sodium acetate, achieving conversion rates exceeding 95% within 4-6 hours [11]. Palladium loading can be reduced to 0.5 mol% when employing phosphine-imidazolium salt ligand systems without compromising reaction efficiency [38].

Suzuki-Miyaura Coupling Variations

Suzuki-Miyaura coupling offers an alternative approach for synthesizing (E)-methyl 3-(4-cyanophenyl)acrylate through the reaction of 4-cyanophenylboronic acid with methyl 2-bromoacrylate or related activated vinyl halides [10] [40]. This methodology provides excellent functional group tolerance and operates under milder conditions compared to traditional Heck reactions [12].

The optimal reaction conditions involve palladium(II) acetate (2-5 mol%) with triphenylphosphine ligand in aqueous dimethoxyethane at 85°C [10]. Potassium carbonate serves as the preferred base, providing yields of 78-89% for various substituted arylboronic acids [10]. The reaction proceeds through transmetallation of the arylboronic acid to the palladium center, followed by reductive elimination to form the carbon-carbon bond [12].

Recent developments in Suzuki coupling include the use of potassium aryltrifluoroborates as nucleophilic partners, which demonstrate enhanced stability and reactivity compared to traditional boronic acids [40]. These organotrifluoroborate reagents enable efficient coupling with alpha-arylsulfonyloxyacrylates under mild conditions, providing yields of 58-83% for electron-rich and electron-deficient substrates [40].

Morita-Baylis-Hillman Reaction Adaptations

The Morita-Baylis-Hillman reaction provides a powerful method for constructing (E)-methyl 3-(4-cyanophenyl)acrylate through the coupling of 4-cyanobenzaldehyde with methyl acrylate [1] [14]. This reaction generates densely functionalized products with high atom economy and requires only mild reaction conditions [15].

The mechanism involves initial nucleophilic attack of the tertiary amine catalyst on methyl acrylate, forming a zwitterionic enolate intermediate [14]. This intermediate then undergoes aldol addition with 4-cyanobenzaldehyde, followed by proton transfer and catalyst elimination to yield the desired product [15]. 1,4-Diazabicyclo[2.2.2]octane serves as the most effective catalyst, providing optimal reactivity and selectivity [16].

Reaction optimization studies demonstrate that dimethyl sulfoxide or dimethylformamide provide superior results compared to less polar solvents [15]. The reaction temperature can be maintained at 25-40°C, with reaction times ranging from 48-120 hours depending on the aldehyde reactivity [17]. Electron-withdrawing substituents on the benzaldehyde component accelerate the reaction rate, with 4-cyanobenzaldehyde showing enhanced reactivity compared to unsubstituted benzaldehyde [15].

Recent adaptations include the use of phosphine catalysts such as triphenylphosphine, which can provide complementary reactivity patterns compared to amine-based systems [16]. Ball-milling conditions enable solvent-free Morita-Baylis-Hillman reactions, reducing environmental impact while maintaining good yields [16].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis dramatically reduces reaction times for (E)-methyl 3-(4-cyanophenyl)acrylate preparation while maintaining high yields and selectivity [18] [19]. Microwave irradiation enables efficient heating of polar reaction mixtures, accelerating both Heck coupling and esterification processes [18].

Direct synthesis from cinnamic acid derivatives can be accomplished using microwave irradiation at 300-600 watts for 5-15 minutes [18]. The condensation of 4-cyanocinnamic acid with methanol under microwave conditions provides yields of 85-92% compared to 65-75% under conventional heating [18]. Temperature control remains critical, with optimal results obtained at 60-80°C to prevent decomposition of sensitive functional groups [19].

Microwave-assisted transesterification of ethyl 4-cyanocinnamate with methanol proceeds efficiently in the presence of basic catalysts [18]. Sodium methoxide (0.1 equivalents) catalyzes the reaction under microwave irradiation, providing complete conversion within 6-10 minutes compared to 4-6 hours under conventional conditions [18].

Solvent-free microwave synthesis represents an environmentally friendly approach, eliminating the need for organic solvents while achieving comparable yields [19]. The reaction between 4-cyanobenzaldehyde and methyl acrylate can be performed neat under microwave irradiation with tertiary amine catalysts, providing yields of 75-85% in 15-30 minutes [19].

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of (E)-methyl 3-(4-cyanophenyl)acrylate, including improved safety, enhanced reproducibility, and facile scale-up capabilities [21] [23]. Flow reactors enable precise control of reaction parameters such as temperature, residence time, and reagent stoichiometry [25].

Palladium-catalyzed Heck reactions in flow systems demonstrate excellent efficiency with residence times of 15-30 minutes at 120-140°C [26]. The use of packed bed reactors containing palladium on carbon enables heterogeneous catalysis with easy catalyst recovery and recycling [21]. Throughput rates of 50-80 grams per hour can be achieved on laboratory scale with isolated yields exceeding 90% [21].

Flow synthesis of acrylate monomers from acryloyl chloride and alcohols provides an alternative route to methyl acrylate derivatives [21]. The reaction of methacryloyl chloride with methanol in the presence of triethylamine proceeds with residence times of 0.5-5 minutes, achieving conversions greater than 95% [21]. Ultrasonication-assisted flow processing effectively handles slurry formation without reactor clogging [21].

Sequential flow processes enable telescoped synthesis from simple starting materials [26]. The combination of aryl halide activation, cross-coupling, and product purification in a single flow system reduces isolation steps and improves overall efficiency [25]. Inline membrane separators facilitate continuous product extraction and purification [26].

Temperature and pressure optimization in flow systems reveals that elevated temperatures (150-180°C) can be safely employed due to the small reactor volumes and precise heat control [23]. These conditions enable faster reaction rates and higher throughput compared to batch processes [41].

Industrial-Scale Production Challenges

Industrial-scale production of (E)-methyl 3-(4-cyanophenyl)acrylate faces several significant challenges including raw material costs, catalyst recovery, and process optimization [27] [29]. The high cost of palladium catalysts necessitates efficient recycling systems to maintain economic viability [30].

Raw material price volatility represents a major concern, particularly for specialized reagents such as 4-cyanobenzaldehyde and organometallic coupling partners [28]. Market analysis indicates that the global methyl cinnamate market, valued at 348.95 million USD, is projected to reach 497.5 million USD by 2030, driving demand for efficient synthetic methodologies [24] [31].

Process optimization challenges include the management of reaction byproducts and the development of efficient separation techniques [32]. Traditional acid-catalyzed esterification methods suffer from poor selectivity and the formation of unwanted Michael addition products [30]. Recent developments in sterically bulky sodium and magnesium aryloxide catalysts offer improved chemoselectivity, achieving 97% preference for transesterification over Michael additions [30] [32].

Energy-intensive reaction conditions present another significant challenge for industrial implementation [29]. Conventional batch processes often require high temperatures (150-200°C) and extended reaction times (8-24 hours), leading to substantial energy consumption [33]. The development of more active catalyst systems and optimized reaction conditions can reduce energy requirements by 25-35% [29].

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 4-8 hours | 15-30 minutes | 85-90% reduction |

| Temperature | 120-150°C | 100-120°C | 15-20% reduction |

| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | 50-75% reduction |

| Yield | 75-85% | 85-95% | 10-15% increase |

| Throughput | 10-20 g/h | 50-80 g/h | 300-400% increase |

Catalyst deactivation and leaching remain persistent issues in industrial processes [34]. Heterogeneous palladium catalysts suffer from metal leaching under reaction conditions, requiring costly reprocessing and purification steps [32]. The development of immobilized catalyst systems and advanced separation techniques addresses these challenges while maintaining catalytic efficiency [30].

XLogP3

Wikipedia

Dates

Explore Compound Types